molecular formula C11H11NO2 B106778 6-Methoxy-4-methylquinolin-2-ol CAS No. 5342-23-4

6-Methoxy-4-methylquinolin-2-ol

Cat. No. B106778
CAS RN: 5342-23-4
M. Wt: 189.21 g/mol
InChI Key: VGQWDNJRHAWUNX-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylquinolin-2-ol is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions. For instance, the synthesis of 6-methoxyquinolone derivatives can be achieved through the oxidation of indole derivatives, as described in the synthesis of a novel fluorophore, 6-methoxy-4-quinolone (6-MOQ) . Another example is the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, which involves a series of reactions including chlorination, nitration, amination, and methylation . Additionally, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is achieved through cyclization, nitration, and chlorination starting from 4-methoxyaniline .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining a benzene ring with a pyridine ring. Substituents on the quinoline core, such as methoxy, methyl, and other functional groups, can significantly influence the chemical properties and biological activities of these compounds. For example, the presence of a methoxy group at the R(1) position and a methoxycarbonyl group at the R(2) position is essential for the cell growth inhibition activity of certain quinoline derivatives .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, where methoxy groups are substituted during the reaction with dimethylamine . They can also participate in reductive amination reactions, as demonstrated in the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives like 6-methoxy-4-methylquinolin-2-ol are influenced by their molecular structure. For instance, 6-MOQ shows strong fluorescence with a large Stokes' shift in aqueous media, and its fluorescence intensity is stable across a wide pH range . The compound 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride is a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography . The crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline reveals weak N–H...N hydrogen bonding, which contributes to the three-dimensional stacking of the molecule .

Scientific Research Applications

Antileishmanial Activity

  • Antileishmanial Compounds : A study highlighted the efficacy of lepidines, derivatives of 6-Methoxy-4-methylquinolin-2-ol, in treating Leishmania donovani, a parasitic disease. One derivative was found to be over 700 times more effective than the standard antimonial drug in a hamster model (Kinnamon et al., 1978).

Cancer Research

  • Cancer Diagnosis and Treatment : Research on a variant of 6-Methoxy-4-methylquinolin-2-ol explored its interaction with two-mode fields in cancer diagnosis, demonstrating its potential in identifying and treating human cancer cells, tissues, and tumors (Alireza et al., 2019).

Analytical Methods

  • Drug Analysis in Plasma : A liquid chromatographic method was developed for quantifying a derivative of 6-Methoxy-4-methylquinolin-2-ol in canine plasma, highlighting its use in drug monitoring and pharmacokinetics (Anders et al., 1984).

Spectroscopy and Chemistry

  • Spectroscopy and Derivatives : A study synthesized and characterized derivatives of 6-Methoxy-4-methylquinolin-2-ol, exploring their structures using spectroscopy methods. This research aids in understanding the chemical properties and potential applications of these compounds (Małecki et al., 2010).

Tubulin Polymerization

  • Inhibition of Tubulin Polymerization : Research investigated methoxy-substituted compounds, including derivatives of 6-Methoxy-4-methylquinolin-2-ol, for their ability to inhibit tubulin polymerization, a process vital in cancer cell division (Gastpar et al., 1998).

Fluorophore Synthesis

  • Fluorophore for Zn(II) Detection : A study focused on the synthesis of derivatives of 6-Methoxy-4-methylquinolin-2-ol as precursors to Zinquin ester, a specific fluorophore for detecting zinc ions, highlighting its potential in bioanalytical chemistry (Kimber et al., 2003).

Antibacterial Properties

  • Antibacterial Activity : Another research synthesized 4-aminoquinoline derivatives, including compounds with a 6-methoxy group, and tested their antibacterial activities against various bacterial strains (Meyer et al., 2001).

Safety And Hazards

The safety information for 6-Methoxy-4-methylquinolin-2-ol indicates that it is harmful if swallowed, causes serious eye damage, and should be handled with protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

6-methoxy-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-4-3-8(14-2)6-9(7)10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQWDNJRHAWUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277389
Record name 6-Methoxy-4-methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-4-methylquinolin-2-ol

CAS RN

5342-23-4
Record name 5342-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2195
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methoxy-4-methylquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-6-methoxy-4-methylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LC March, WA Romanchick, GS Bajwa… - Journal of Medicinal …, 1973 - ACS Publications
7 CH2C6H „-m-Cl 35 124-126 EtOH c24h „n2oci C,, N, Cl 8 CH2C6H4-p-Cl 55 198-199 CHCl3-EtOH c24h „n2oci C, H, N 9 CH2C6H4-p-CH3 43 147-149 EtOH c25h22n2o C,, N 10 …
Number of citations: 35 pubs.acs.org
JM Bubb, RM Williams, JL Wood, BR McNaughton… - 2012 - mountainscholar.org
… 6-methoxy-4-methylquinolin-2-ol (3.17)………………………………………140 Figure 8.4. 1H NMR of 6-methoxy-4-methylquinolin-2-ol (3.17)………………………...141 Figure 8.5. 2-chloro…
Number of citations: 0 mountainscholar.org

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